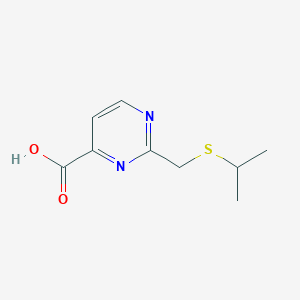
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a trifluoromethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one typically involves the introduction of the trifluoromethoxyethyl group onto a pyridine ring followed by the addition of an amino group. One common method involves the reaction of 2-chloropyridine with 2-(trifluoromethoxy)ethylamine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxyethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-ethylpyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
5-Amino-1-(2-chloroethyl)pyridin-2(1h)-one: Similar but with a chloroethyl group instead of a trifluoromethoxyethyl group.
Uniqueness
5-Amino-1-(2-(trifluoromethoxy)ethyl)pyridin-2(1h)-one is unique due to the presence of the trifluoromethoxyethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in applications requiring high lipophilicity and stability .
Propiedades
Fórmula molecular |
C8H9F3N2O2 |
|---|---|
Peso molecular |
222.16 g/mol |
Nombre IUPAC |
5-amino-1-[2-(trifluoromethoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)15-4-3-13-5-6(12)1-2-7(13)14/h1-2,5H,3-4,12H2 |
Clave InChI |
YIPDCHJDEILMFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C=C1N)CCOC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
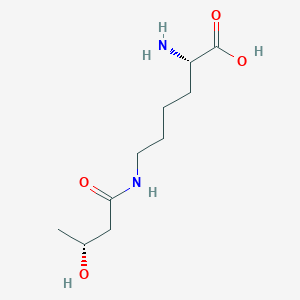
![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)

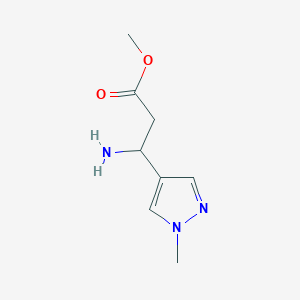
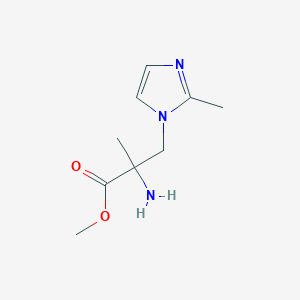
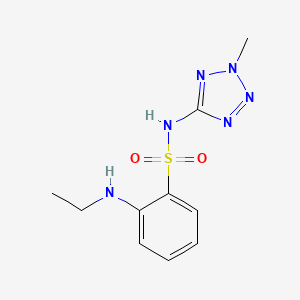
![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)



![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)
